molecular formula C10H11NO3 B8785089 2-formylamino-2-phenyl-propionic acid CAS No. 3381-60-0

2-formylamino-2-phenyl-propionic acid

Cat. No.: B8785089
CAS No.: 3381-60-0
M. Wt: 193.20 g/mol
InChI Key: QLRKSVGTYRLLEP-UHFFFAOYSA-N
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Description

2-formylamino-2-phenyl-propionic acid: is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenylalanine, an essential amino acid, and contains a formyl group attached to the nitrogen atom of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Formylation of Phenylalanine: One common method to synthesize 2-formylamino-2-phenyl-propionic acid involves the formylation of phenylalanine.

    Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-formylamino-2-phenyl-propionic acid can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: this compound can be converted to N-carboxyl-2-phenylalanine.

    Reduction: The reduction of this compound yields N-hydroxymethyl-2-phenylalanine.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Mechanism of Action

Molecular Targets and Pathways:

Properties

CAS No.

3381-60-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-formamido-2-phenylpropanoic acid

InChI

InChI=1S/C10H11NO3/c1-10(9(13)14,11-7-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)

InChI Key

QLRKSVGTYRLLEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(RS)-2-amino-2-phenylpropanoic acid (20 g, 0.12 mol) in 88% formic acid (220 mL) was reacted with acetic anhydride (100 mL) at such rate as to keep the internal temperature at 60-65° C. After the final addition, the reaction was stirred until the internal temperature dropped to 35° C., and then concentrated. The solid residue was dried by azeotroping with toluene. The solid residue was dissolved in hot ethanol (70 mL), treated with active charcoal (0.5 g), and filtered. Hot water (210 mL) was added with stirring to the hot filtrate. The mixture was cooled in the refrigerator for 3 days. The resulting crystals was collected by filtration, washed with cold EtOH/water (1:3), and dried at 60° C. for 4 hours to give the title compound as colorless crystal. (17.8 g, 76%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

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